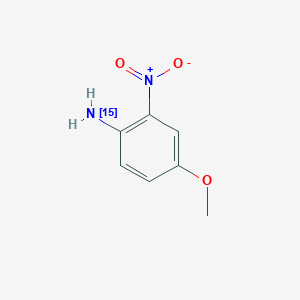

2-Nitro-p-anisidine-15N

Description

Structure

3D Structure

Properties

CAS No. |

873990-80-8 |

|---|---|

Molecular Formula |

C7H8N2O3 |

Molecular Weight |

169.14 g/mol |

IUPAC Name |

4-methoxy-2-[oxido(oxo)(15N)(15N)azaniumyl]aniline |

InChI |

InChI=1S/C7H8N2O3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3/i9+1 |

InChI Key |

QFMJFXFXQAFGBO-QBZHADDCSA-N |

SMILES |

COC1=CC(=C(C=C1)N)[N+](=O)[O-] |

Isomeric SMILES |

COC1=CC(=C(C=C1)N)[15N+](=O)[O-] |

Canonical SMILES |

COC1=CC(=C(C=C1)N)[N+](=O)[O-] |

Synonyms |

1-Amino-2-nitro-4-methoxybenzene-15N; 2-Nitro-4-methoxyaniline-15N; 2-Nitro-4-methoxybenzenamine-15N; 2-Nitro-p-anisidine-15N; 3-Nitro-4-aminoanisole-15N; 4-Amino-1-methoxy-3-nitrobenzene-15N; 4-Amino-3-nitroanisole-15N; 4-Methoxy-2-nitroaniline-15N; |

Origin of Product |

United States |

Synthetic Methodologies for 2 Nitro P Anisidine 15n and Its Precursors

Strategies for Regioselective Nitration of Anisidine Derivatives

The introduction of a nitro group onto the aromatic ring of p-anisidine (B42471) must be carefully controlled to yield the desired 2-nitro isomer. The methoxy (B1213986) and amino groups are both activating and ortho-, para-directing, which can lead to a mixture of products. Therefore, strategies to ensure regioselectivity are paramount.

Direct nitration of aromatic compounds typically employs strong acid systems, such as a mixture of sulfuric acid and nitric acid (H₂SO₄/HNO₃). rsc.org However, these harsh conditions often lack selectivity with highly activated rings like anisidine and can lead to over-nitration or the formation of undesired isomers, primarily the thermodynamically favored para-substituted product. rsc.org

To improve regioselectivity and yield, various process optimization techniques have been explored. Research into the nitration of anilides and other activated aromatic compounds has shown that ultrasonically assisted nitration reactions (USANR) can afford good yields and high regioselectivity, significantly reducing reaction times from hours to minutes. scirp.org Another modern approach involves the use of metal salt promoters. For instance, an iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) promoted system has been developed for the efficient ortho-nitration of aniline (B41778) derivatives under mild, neutral conditions. rsc.org This method is believed to proceed through a nitrogen dioxide radical intermediate generated from the thermal decomposition of the iron salt. rsc.org

A more established and highly effective strategy for achieving regioselective ortho-nitration of anilines is through the use of a protecting group on the amine functionality. orgsyn.org The amino group of p-anisidine is first acylated, typically with acetic anhydride (B1165640), to form 2-nitro-4-methoxyacetanilide. The resulting acetamido group is still ortho-, para-directing but is bulkier than the amino group, sterically hindering substitution at the ortho position and electronically favoring it. This modification allows for the subsequent nitration to occur with high regioselectivity at the position ortho to the original amine. orgsyn.orgulisboa.pt

The nitration is typically carried out using concentrated nitric acid. orgsyn.org Following the regioselective nitration, the acetyl protecting group is removed by hydrolysis, usually under basic conditions with an alkali solution like Claisen's alkali, to yield the final product, 2-nitro-p-anisidine. orgsyn.org This indirect pathway provides excellent control over the reaction's outcome.

Table 1: Indirect Synthesis of 2-Nitro-p-anisidine via Protective Group Strategy orgsyn.org

| Step | Reactants | Reagents | Key Conditions | Product | Yield |

|---|---|---|---|---|---|

| 1. Acetylation | p-Anisidine | Acetic anhydride, Acetic acid, Water | Cool to 0-5°C, then heat on a steam bath. | 2-Nitro-4-methoxyacetanilide | 75-79% |

| 2. Nitration | 2-Nitro-4-methoxyacetanilide | Concentrated Nitric Acid | Maintain temperature at 60-65°C for 10 minutes. | 2-Nitro-4-methoxyacetanilide | - |

| 3. Hydrolysis | 2-Nitro-4-methoxyacetanilide | Claisen's alkali | Warm on a steam bath for 15 minutes. | 2-Nitro-p-anisidine | 95-97% |

¹⁵N Isotopic Labeling Techniques for Aromatic Nitro and Amine Functionalities

Isotopic labeling is a technique used to track molecules through reaction pathways or biological systems. wikipedia.org For 2-Nitro-p-anisidine-¹⁵N, the stable ¹⁵N isotope can be incorporated into either the amino group or the newly introduced nitro group. This requires the synthesis and use of ¹⁵N-enriched starting materials or reagents. portlandpress.com

The source of the ¹⁵N isotope is typically a simple, commercially available compound like ¹⁵N-labeled ammonium (B1175870) chloride (¹⁵NH₄Cl) or sodium nitrite (B80452) (Na¹⁵NO₂). sioc-journal.cnnih.govacs.org From these basic precursors, more complex labeled reagents are synthesized.

¹⁵N-Aniline : To label the amine group of 2-Nitro-p-anisidine, one would typically start with ¹⁵N-aniline or a related precursor. An efficient synthesis of ¹⁵N-aniline involves the Hofmann degradation of ¹⁵N-benzamide, which is itself prepared by the ammoniation of benzoyl chloride with ¹⁵NH₄Cl. sioc-journal.cn More recent methods include a nitrogen replacement process that incorporates the ¹⁵N atom from glycine-¹⁵N into anilines. rsc.orgnih.govresearchgate.net

¹⁵N-Nitrating Agents : To label the nitro group, a ¹⁵N-enriched nitrating agent is required. [¹⁵N]-Nitric acid can be generated in situ by reacting sodium nitrate-¹⁵N (Na¹⁵NO₃) with concentrated sulfuric acid. This labeled nitric acid can then be used in nitration reactions, for instance, in the presence of acetic anhydride. google.com Other labeled nitrating agents include tetrabutylammonium (B224687) ¹⁵N-nitrate, which can be used with triflic anhydride for nitrations under very cold conditions (-70°C). google.com The synthesis of γ-¹⁵N-labeled trifluoromethanesulfonyl azide (B81097) has also been reported, starting from Na¹⁵NO₂. acs.org

Table 2: Examples of ¹⁵N-Enriched Precursors and Their Synthesis

| ¹⁵N Precursor | Starting Materials | Method | Reference |

|---|---|---|---|

| ¹⁵N-Aniline | Benzoyl chloride, ¹⁵NH₄Cl | Ammoniation followed by Hofmann degradation | sioc-journal.cn |

| ¹⁵N-Aniline | Anilines, Glycine-¹⁵N | C-N bond cleavage and nitrogen replacement | rsc.orgnih.govresearchgate.net |

| [¹⁵N]-Nitric Acid | Na¹⁵NO₃, H₂SO₄ | In situ acid-base reaction | |

| Tetrabutylammonium ¹⁵N-nitrate | - | - | google.com |

The incorporation of the ¹⁵N isotope into the final 2-Nitro-p-anisidine molecule depends on which precursor is chosen.

Labeling the Amine Group : This route involves performing the synthesis described in section 2.1.2, but starting with a p-anisidine molecule where the amine nitrogen is already a ¹⁵N isotope. This ¹⁵N-p-anisidine would likely be synthesized from ¹⁵N-aniline through appropriate chemical modifications. A late-stage isotopic exchange method has also been reported, which can directly convert primary amines to their ¹⁵N-labeled counterparts using a ¹⁵N-labeled benzophenone (B1666685) imine as the nitrogen source, offering a potential alternative pathway. nih.govacs.org

Labeling the Nitro Group : This is achieved by following the synthetic route for the non-labeled compound but using a ¹⁵N-enriched nitrating agent during the nitration step (Step 2 in Table 1). For example, N-acetyl-p-anisidine would be nitrated using [¹⁵N]-Nitric acid or another ¹⁵N-nitrating agent. google.com This precisely places the isotope on the nitro group, resulting in 2-(¹⁵N-Nitro)-p-anisidine.

Advanced Purification and Isolation Protocols for Isotope-Labeled Aromatic Compounds

The purification and isolation of the final isotopically labeled product are critical to ensure its suitability for subsequent applications, which often require high chemical and isotopic purity. acs.org Standard laboratory techniques are employed, often with more rigorous quality control.

Following the synthesis, the crude product is typically isolated by precipitation and filtration. orgsyn.org Recrystallization is a common and effective method for purifying solid aromatic compounds. For 2-nitro-p-anisidine, recrystallization from a solvent system like dilute aqueous ethanol (B145695) can yield a product with high purity. orgsyn.org

For isotope-labeled compounds, advanced analytical techniques are essential for both purification and quality control.

Chromatography : High-performance liquid chromatography (HPLC) is a powerful tool for separating the target compound from any remaining starting materials, byproducts, or isomers. Gas chromatography (GC) can also be used for volatile compounds.

Purity Verification : The purity of the final product is typically verified by multiple methods. Liquid chromatography-mass spectrometry (LC-MS) and LC-UV analyses are used to confirm chemical purity, often aiming for >95%. acs.org High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the successful incorporation of the ¹⁵N isotope. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural confirmation and assessing the position and extent of isotopic labeling.

The combination of these purification and analytical methods ensures that the final 2-Nitro-p-anisidine-¹⁵N is a well-characterized compound of high purity, ready for its intended research applications.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Nitro P Anisidine 15n

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The incorporation of the ¹⁵N isotope allows for the direct observation of the nitrogen nucleus and its interactions with neighboring atoms, providing a wealth of structural information that is not accessible with the unlabeled compound.

Exploitation of ¹⁵N NMR Chemical Shifts and Scalar Coupling Constants for Structural Confirmation and Positional Assignment

The ¹⁵N NMR chemical shift is highly sensitive to the electronic environment of the nitrogen atom. In 2-Nitro-p-anisidine-¹⁵N, two distinct nitrogen environments are present: the amino group (-NH₂) and the nitro group (-NO₂). The ¹⁵N chemical shift of the amino group is expected to appear in a specific region of the spectrum, which is characteristic for aromatic amines. Similarly, the nitro group's ¹⁵N resonance will have a characteristic chemical shift at a significantly different frequency. This clear distinction in chemical shifts allows for unambiguous confirmation of the presence of both functional groups and the successful incorporation of the ¹⁵N label.

Scalar coupling constants, particularly one-bond ¹J(¹⁵N,¹H) couplings, provide direct evidence of the N-H bond. In the ¹H-coupled ¹⁵N NMR spectrum, the signal for the ¹⁵N-labeled amino group would appear as a triplet due to coupling with the two equivalent protons. Conversely, in the ¹H NMR spectrum, the signal for the amino protons would show a doublet splitting due to coupling with the ¹⁵N nucleus. The magnitude of this ¹J(¹⁵N,¹H) coupling constant is typically around 80-90 Hz for sp²-hybridized nitrogen in anilines and provides definitive proof of the direct bond between the nitrogen and hydrogen atoms. Longer-range couplings, such as ²J(¹⁵N,¹H) and ³J(¹⁵N,¹H), can also be observed and are invaluable for assigning the positions of protons relative to the ¹⁵N-labeled nitrogen atom within the aromatic ring.

Table 1: Hypothetical ¹⁵N NMR Data for 2-Nitro-p-anisidine-¹⁵N

| Parameter | Functional Group | Expected Chemical Shift (δ) ppm | Expected ¹J(¹⁵N,¹H) Coupling Constant (Hz) |

| ¹⁵N Chemical Shift | Amino (-¹⁵NH₂) | 50 - 80 | ~85 |

| ¹⁵N Chemical Shift | Nitro (-¹⁵NO₂) | 350 - 380 | N/A |

Note: The chemical shift values are hypothetical and referenced against liquid ammonia. The actual values may vary depending on the solvent and experimental conditions.

Elucidation of Molecular Conformation and Intramolecular Dynamics through Variable-Temperature NMR Studies

The presence of the amino and nitro groups ortho to each other on the anisole (B1667542) ring suggests the possibility of an intramolecular hydrogen bond between one of the amino protons and an oxygen atom of the nitro group. Variable-temperature (VT) NMR spectroscopy is a powerful technique to study such dynamic processes.

By acquiring ¹H NMR spectra at different temperatures, changes in the chemical shift of the amino protons can be monitored. If a significant downfield shift of one of the NH protons is observed upon lowering the temperature, it provides strong evidence for the presence of an intramolecular hydrogen bond. This is because at lower temperatures, the hydrogen bond becomes stronger and more stable, leading to a greater deshielding of the involved proton. The temperature coefficient (Δδ/ΔT in ppb/K) of the NH proton chemical shift can be calculated to quantify the strength of this interaction. A smaller temperature coefficient is indicative of a stronger intramolecular hydrogen bond, as the proton is less susceptible to changes in its environment.

Furthermore, VT-NMR can be used to study the rotational dynamics around the C-N bonds. At room temperature, there might be free rotation around the C-NH₂ bond. However, at lower temperatures, this rotation may become restricted, leading to the observation of distinct signals for the two amino protons, providing insights into the energy barrier of this rotation.

Application of Multidimensional NMR Techniques (e.g., ¹H-¹⁵N HSQC, HMBC) for Complex Connectivity Mapping

Two-dimensional (2D) NMR techniques are essential for mapping the complex network of connectivities within a molecule. For a ¹⁵N-labeled compound like 2-Nitro-p-anisidine-¹⁵N, heteronuclear correlation experiments are particularly informative.

The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is used to identify protons that are directly attached to the ¹⁵N nucleus. In the HSQC spectrum of 2-Nitro-p-anisidine-¹⁵N, a correlation peak would be observed between the ¹⁵N chemical shift of the amino group and the ¹H chemical shift of the amino protons. This provides an unambiguous assignment of the NH proton signal in the ¹H NMR spectrum.

The ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range correlations between protons and the ¹⁵N nucleus, typically over two or three bonds (²J and ³J couplings). This is extremely useful for establishing the connectivity of the entire molecule. For instance, the ¹⁵N nucleus of the amino group would show correlations to the protons on the adjacent aromatic carbons. Similarly, correlations might be observed between the ¹⁵N of the nitro group and nearby aromatic protons. These correlations provide a detailed map of the molecular structure, confirming the substitution pattern on the aromatic ring.

Table 2: Expected ¹H-¹⁵N HMBC Correlations for 2-Nitro-p-anisidine-¹⁵N

| ¹⁵N Nucleus | Correlating Protons | Number of Bonds |

| Amino (-¹⁵NH₂) | Aromatic H at C3 | 2 |

| Amino (-¹⁵NH₂) | Aromatic H at C1 | 2 |

| Nitro (-¹⁵NO₂) | Aromatic H at C1 | 2 |

| Nitro (-¹⁵NO₂) | Aromatic H at C3 | 2 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Isotopic Purity Assessment of ¹⁵N-Enriched Species

High-resolution mass spectrometry (HRMS) is crucial for the analysis of isotopically labeled compounds. It allows for the measurement of the exact mass of the molecular ion with high accuracy (typically to within 5 ppm). For 2-Nitro-p-anisidine-¹⁵N (C₇H₈N¹⁵NO₃), the theoretical exact mass can be calculated. The experimentally determined mass from HRMS should match this theoretical value very closely, confirming the elemental composition of the molecule and the successful incorporation of the ¹⁵N isotope.

Furthermore, HRMS is essential for assessing the isotopic purity of the labeled compound. The mass spectrum will show the molecular ion peak for the ¹⁵N-labeled species as the base peak. The presence and intensity of the corresponding unlabeled (¹⁴N) species can also be accurately measured. From the relative intensities of these peaks, the percentage of ¹⁵N enrichment can be calculated, which is a critical parameter for quantitative studies using this labeled compound.

Table 3: Theoretical Masses for Isotopic Species of 2-Nitro-p-anisidine

| Isotopic Species | Molecular Formula | Theoretical Exact Mass (m/z) |

| Unlabeled | C₇H₈¹⁴N₂O₃ | 168.0535 |

| ¹⁵N-labeled (Amino) | C₇H₈¹⁴N¹⁵NO₃ | 169.0505 |

| ¹⁵N-labeled (Nitro) | C₇H₈¹⁴N¹⁵NO₃ | 169.0505 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Isotope Retention Studies

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (in this case, the molecular ion of 2-Nitro-p-anisidine-¹⁵N) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide detailed structural information.

The fragmentation of nitroaromatic compounds often involves characteristic losses of the nitro group, such as the loss of NO₂ (46 Da) or NO (30 Da). For 2-Nitro-p-anisidine, fragmentation of the methoxy (B1213986) group (loss of CH₃, 15 Da, or CH₂O, 30 Da) is also expected. By analyzing the MS/MS spectrum of the ¹⁵N-labeled compound, the retention or loss of the ¹⁵N label in the fragment ions can be tracked.

For instance, if the ¹⁵N label is in the nitro group, fragments resulting from the loss of ¹⁵NO₂ will be observed at a different m/z value compared to the loss of ¹⁴NO₂ from any unlabeled species present. This allows for a detailed investigation of the fragmentation pathways and confirms the position of the isotopic label. This information is invaluable for understanding the gas-phase chemistry of the molecule and for developing selective reaction monitoring (SRM) methods for its quantitative analysis in complex mixtures.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For 2-Nitro-p-anisidine-¹⁵N, these methods provide detailed insights into the molecular structure, particularly the effects of isotopic labeling on the key functional groups.

Vibrational Analysis of Nitro and Amine Functional Groups, Highlighting ¹⁵N Isotopic Effects on Band Frequencies

The vibrational spectrum of 2-Nitro-p-anisidine is dominated by the characteristic modes of the nitro (NO₂) and amine (NH₂) groups attached to the anisole framework. The substitution of the naturally abundant ¹⁴N atom with its heavier isotope, ¹⁵N, in the amine group induces predictable shifts in the vibrational frequencies of the bonds involving this atom. According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. Therefore, replacing ¹⁴N with ¹⁵N increases the reduced mass, resulting in a shift of the associated vibrational bands to lower wavenumbers (a redshift).

Amine Group Vibrations: Primary aromatic amines typically exhibit two distinct N-H stretching bands: an asymmetric (ν_as(NH₂)) and a symmetric (ν_s(NH₂)) stretching mode, generally found between 3300 and 3500 cm⁻¹. spectroscopyonline.com Upon ¹⁵N substitution, these bands are expected to shift to lower frequencies. For instance, the N-H stretching vibrations in aniline (B41778) experience a downward shift of approximately 10-15 cm⁻¹ upon ¹⁵N labeling. Other significant vibrations include the NH₂ scissoring (bending) mode (δ(NH₂)) near 1600 cm⁻¹, which is also sensitive to isotopic substitution. libretexts.org

Nitro Group Vibrations: The nitro group is characterized by strong asymmetric (ν_as(NO₂)) and symmetric (ν_s(NO₂)) stretching vibrations, typically observed in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Since the ¹⁵N label in 2-Nitro-p-anisidine-¹⁵N is specified for the anisidine moiety, the nitro group vibrations would not be directly affected by this specific isotopic substitution. However, if the nitro group itself were labeled, significant shifts would be observed. For comparison, ¹⁵N substitution in the nitro group of nitrobenzene (B124822) results in a downward shift of the ν_as(NO₂) and ν_s(NO₂) bands by approximately 30-40 cm⁻¹.

The table below summarizes the expected vibrational frequencies for key functional groups in 2-Nitro-p-anisidine and the predicted shifts upon ¹⁵N labeling of the amine group.

| Vibrational Mode | Functional Group | Typical Wavenumber Range (¹⁴N) (cm⁻¹) | Predicted Shift for ¹⁵N-Amine (cm⁻¹) |

| Asymmetric N-H Stretch (ν_as) | Amine (-NH₂) | 3420 - 3500 | ~ -10 to -15 |

| Symmetric N-H Stretch (ν_s) | Amine (-NH₂) | 3340 - 3420 | ~ -10 to -15 |

| N-H Scissoring (δ) | Amine (-NH₂) | 1580 - 1650 | ~ -5 to -10 |

| C-N Stretch (ν) | Aromatic Amine | 1200 - 1350 | ~ -10 to -15 |

| Asymmetric N-O Stretch (ν_as) | Nitro (-NO₂) | 1500 - 1570 | Negligible |

| Symmetric N-O Stretch (ν_s) | Nitro (-NO₂) | 1300 - 1370 | Negligible |

Note: The data presented is based on typical values for aromatic amino and nitro compounds; actual values for 2-Nitro-p-anisidine-¹⁵N may vary.

Investigation of Intermolecular Interactions and Hydrogen Bonding in Solid and Solution States

The presence of both a hydrogen bond donor (the -NH₂ group) and a hydrogen bond acceptor (the -NO₂ group) in 2-Nitro-p-anisidine allows for the formation of intermolecular hydrogen bonds, particularly in the solid state. mdpi.com These interactions significantly influence the molecular packing and the vibrational spectra.

Solid State: In the crystalline form, molecules are arranged in an ordered lattice, facilitating strong and specific N-H···O=N hydrogen bonds between adjacent molecules. This interaction causes a notable perturbation of the involved vibrational modes. Specifically, the N-H stretching frequencies in the solid-state IR spectrum are expected to be shifted to lower wavenumbers (redshifted) and appear as broad bands compared to the sharper bands observed in a non-polar solution or the gas phase. mdpi.com The degree of this shift provides an indication of the hydrogen bond strength.

Solution State: In solution, the nature and extent of hydrogen bonding depend on the solvent.

In non-polar solvents (e.g., carbon tetrachloride), solute-solute hydrogen bonding may still occur, especially at higher concentrations, but weaker interactions are generally observed compared to the solid state.

In polar, aprotic solvents (e.g., acetone), the solvent molecules can act as hydrogen bond acceptors, competing with the nitro groups of other solute molecules.

In polar, protic solvents (e.g., ethanol), the solvent can act as both a hydrogen bond donor and acceptor, leading to complex equilibria between solute-solute, solute-solvent, and solvent-solvent interactions. demokritos.gr

IR and Raman spectroscopy can be used to study these differences. By comparing the spectra of 2-Nitro-p-anisidine-¹⁵N in the solid state with its spectra in various solvents, one can analyze the shifts in the N-H and NO₂ vibrational bands to characterize the strength and nature of intermolecular forces.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. elte.hu The spectrum of 2-Nitro-p-anisidine is characterized by the presence of strong chromophores and auxochromes. The benzene (B151609) ring substituted with the nitro group (-NO₂) acts as the primary chromophore, while the amino (-NH₂) and methoxy (-OCH₃) groups act as powerful auxochromes (color-enhancing groups).

The interaction between the electron-donating amino and methoxy groups and the electron-withdrawing nitro group, communicated through the π-electron system of the benzene ring, leads to a significant delocalization of electron density. This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the absorption maxima (λ_max) are shifted to longer wavelengths (bathochromic or red shift) compared to unsubstituted benzene or aniline.

The main electronic transitions expected for 2-Nitro-p-anisidine are:

π → π* transitions: These are high-intensity absorptions associated with the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. Due to the extended conjugation and charge-transfer character of the molecule, these bands are typically found at longer wavelengths. uzh.ch

n → π* transitions: These lower-intensity transitions involve the excitation of a non-bonding electron (from the lone pairs on the oxygen atoms of the nitro group or the nitrogen of the amino group) to an antibonding π* orbital. uzh.ch The n → π* transition of the nitro group is often observed as a distinct shoulder or a separate band at a longer wavelength than the main π → π* bands.

Isotopic labeling at the nitrogen atom of the amine group (¹⁵N) has a negligible effect on the UV-Vis spectrum. Electronic transitions are determined by the electronic structure and energy levels of the molecule, which are not significantly altered by the change in the nuclear mass of a single atom. elte.hu

| Transition Type | Chromophore/System Involved | Expected λ_max Region (nm) | Intensity |

| π → π | Extended conjugated system (Aromatic Ring) | ~230-260 | High |

| π → π | Intramolecular Charge Transfer | ~350-420 | High |

| n → π* | Nitro Group (-NO₂) | ~280-320 | Low |

Note: The data presented is an estimation based on analogous compounds like p-nitroaniline and its derivatives. Actual values for 2-Nitro-p-anisidine may differ. researchgate.net

X-ray Diffraction (XRD) and Crystallographic Analysis of Analogous ¹⁵N Labeled Compounds for Solid-State Structure Determination

An XRD analysis of 2-Nitro-p-anisidine would provide crucial information, including:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. This would allow for an analysis of ring distortions induced by the substituents and the planarity of the nitro and amino groups with respect to the aromatic ring.

Crystal Packing: Determination of the unit cell parameters and the arrangement of molecules within the crystal lattice.

Intermolecular Interactions: Unambiguous identification and geometric characterization of intermolecular hydrogen bonds, such as the N-H···O distances and angles. mdpi.com This data would directly corroborate the inferences made from IR and Raman spectroscopy regarding hydrogen bonding in the solid state.

The substitution of ¹⁴N with ¹⁵N does not significantly alter the electronic distribution or the van der Waals radius of the atom, and therefore, the crystal structure of the ¹⁵N-labeled compound is expected to be isomorphous with its unlabeled counterpart. Any differences in unit cell parameters would be exceptionally minor.

The table below shows representative structural parameters that would be determined from an XRD analysis, based on data from a closely related compound, p-nitroaniline.

| Structural Parameter | Atoms Involved | Expected Value (p-nitroaniline as analogue) |

| C-N (amino) bond length | C_ring - N_amino | ~1.37 Å |

| C-N (nitro) bond length | C_ring - N_nitro | ~1.48 Å |

| N-O (nitro) bond length | N_nitro - O | ~1.23 Å |

| N-H···O hydrogen bond distance | N-H···O_nitro | ~2.9 - 3.2 Å |

| C-N-O bond angle | C-N_nitro - O | ~118° |

| O-N-O bond angle | O - N_nitro - O | ~124° |

Note: These values are for illustrative purposes based on a known analogous structure and may differ for 2-Nitro-p-anisidine.

Mechanistic Investigations Utilizing 2 Nitro P Anisidine 15n

Reaction Pathway Elucidation in Complex Organic Transformations

The strategic placement of the ¹⁵N label in 2-Nitro-p-anisidine-¹⁵N allows for the precise tracking of the nitrogen atom's journey in intricate organic transformations, helping to confirm or rule out proposed mechanisms.

Tracing of Nitrogen Atoms in Rearrangement and Cyclization Reactions

In rearrangement and cyclization reactions, where skeletal structures are significantly altered, ¹⁵N labeling is crucial for determining the connectivity of atoms in the final products. For instance, in the Cadogan and Davis-Beirut reactions, which are reductive heterocyclizations, the generally accepted mechanism proceeds through a nitrene intermediate formed by the deoxygenation of the nitro group. nih.gov Using 2-Nitro-p-anisidine-¹⁵N would allow for the unambiguous confirmation of the nitrogen's position in the resulting heterocyclic product. Similarly, in complex cascade reactions leading to structures like quinolines, tracing the ¹⁵N label can help differentiate between various possible cyclization pathways. researchgate.net

Investigation of Nitro Group Reduction Mechanisms and Identification of Transient Intermediates

The reduction of nitroarenes to anilines is a fundamental transformation in organic synthesis, and it often proceeds through several intermediate species. orientjchem.orgcommonorganicchemistry.com The use of 2-Nitro-p-anisidine-¹⁵N enables the study of these reduction pathways. By analyzing the ¹⁵N NMR spectra during the reaction, transient species such as nitroso and hydroxylamine (B1172632) derivatives can be identified. uni-regensburg.de For example, in catalytic hydrogenations using reagents like palladium on carbon (Pd/C) or in reductions with metals like iron or tin(II) chloride, the ¹⁵N label provides a direct spectroscopic handle to observe the stepwise conversion of the nitro group to the amine. commonorganicchemistry.comacsgcipr.org This allows for a detailed understanding of the reaction kinetics and the influence of substituents on the reduction mechanism. orientjchem.org

Exploration of Nucleophilic Aromatic Substitution (SNAr) and Cross-Coupling Pathways Involving the Amine or Nitro Functionality

2-Nitro-p-anisidine-¹⁵N is also valuable in studying nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. In SNAr reactions, the electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack. By using a ¹⁵N-labeled substrate, researchers can investigate the mechanism of substitution and the potential for the nitro group itself to be displaced or transformed.

In the realm of cross-coupling reactions, such as the Buchwald-Hartwig amination, ¹⁵N labeling provides a means to study the catalytic cycle. liverpool.ac.uk For instance, in the palladium-catalyzed coupling of aryl halides with amines, using a ¹⁵N-labeled aniline (B41778) derivative would help to elucidate the steps of oxidative addition, ligand exchange, and reductive elimination. acs.org While nitroarenes are not always directly used in cross-coupling due to potential side reactions, studies on related ¹⁵N-labeled anilines provide crucial mechanistic insights applicable to a broader range of substrates. cardiff.ac.uk

Kinetic Isotope Effects (KIE) Studies for Identifying Rate-Determining Steps and Transition States

Kinetic isotope effects (KIEs) are changes in the reaction rate upon isotopic substitution and are a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step. libretexts.orglibretexts.orgwikipedia.orgkhanacademy.org A nitrogen KIE (¹⁴N/¹⁵N) can be measured by comparing the reaction rate of the unlabeled compound with that of 2-Nitro-p-anisidine-¹⁵N.

A significant KIE (k¹⁴/k¹⁵ > 1) suggests that the bond to the nitrogen atom is being broken or formed in the rate-determining step of the reaction. cdnsciencepub.com For example, in a reaction where the C-N bond of the amino group is cleaved, a primary nitrogen KIE would be expected. Conversely, if the nitro group is involved in the rate-limiting step, such as in its reduction, a KIE would also be observed. The magnitude of the KIE can provide information about the structure of the transition state. cdnsciencepub.comnih.gov For instance, a larger KIE often indicates more significant bond breaking in the transition state.

| Reaction Type | Expected ¹⁵N KIE (k¹⁴/k¹⁵) | Mechanistic Implication |

| C-NH₂ bond cleavage in RDS | > 1.01 | Significant C-N bond rupture in the transition state. cdnsciencepub.com |

| Nitro group reduction in RDS | > 1 | N-O bond transformation is part of the rate-determining step. |

| Reaction not involving N-atom in RDS | ≈ 1 | The bond to the nitrogen atom is not broken or formed in the slowest step. libretexts.org |

Catalytic Reaction Mechanisms: Role of the Labeled Substrate in Metal-Mediated and Organocatalytic Processes

Isotopic labeling is indispensable for understanding the intricate mechanisms of catalytic reactions.

In metal-mediated processes , such as palladium-catalyzed hydroamination or reductive coupling reactions, 2-Nitro-p-anisidine-¹⁵N can be used to trace the interaction of the substrate with the metal center. rsc.orgacs.org For example, in the synthesis of secondary amines from nitroarenes and boronic acids, the ¹⁵N label can confirm that the nitrogen atom from the nitro compound is incorporated into the final product and can help to elucidate the sequence of catalytic steps. rsc.org

In the field of organocatalysis , where small organic molecules accelerate reactions, ¹⁵N labeling can clarify the role of the catalyst and the substrate. tdx.catresearchgate.net For instance, in aniline-catalyzed reductive aminations, using ¹⁵N-labeled aniline allows for the tracking of the nitrogen atom through proposed imine intermediates, confirming the catalytic cycle. researchgate.net

Studies on Oxidative and Reductive Coupling Reactions of Aniline Derivatives

The oxidative and reductive coupling of aniline derivatives are important methods for forming new C-N and N-N bonds. Using 2-Nitro-p-anisidine-¹⁵N, or its corresponding aniline obtained after reduction, allows for detailed mechanistic studies of these coupling reactions.

Applications of 2 Nitro P Anisidine 15n in Advanced Chemical Research

Utilization as a Labeled Biochemical in Proteomics and Metabolomics Research

In the fields of proteomics and metabolomics, which involve the large-scale study of proteins and small-molecule metabolites, stable isotope labeling is a cornerstone for accurate quantification. 2-Nitro-p-anisidine-¹⁵N is classified as a biochemical for proteomics research, where it can be used in stable isotope tracing to investigate metabolic pathway activity. scbt.comwistar.org The ¹⁵N label introduces a specific mass shift in the molecule, allowing it to be distinguished from its naturally abundant (¹⁴N) counterpart in a complex biological sample.

This differentiation is fundamental to quantitative mass spectrometry techniques. By introducing a known quantity of the ¹⁵N-labeled compound into a biological system, researchers can use it as a standard to precisely measure the concentration of the unlabeled analyte. This approach helps to understand the dynamic changes in protein or metabolite levels under various physiological or pathological conditions, aiding in biomarker discovery and providing mechanistic insights into diseases. revespcardiol.orgnih.gov

Application as a Certified Reference Material or Internal Standard in Quantitative Analytical Method Development

The reliability of any quantitative chemical analysis hinges on the quality of the reference standards used for calibration and validation. 2-Nitro-p-anisidine-¹⁵N is available as a Certified Reference Material (CRM), which guarantees its chemical purity, concentration, and isotopic enrichment. lgcstandards.comtessilab.com.br This certification is crucial for developing and validating robust analytical methods, particularly for trace analysis of related compounds in complex matrices like environmental or biological samples.

When used as an internal standard, a known amount of 2-Nitro-p-anisidine-¹⁵N is added to a sample prior to analysis. Because the internal standard is chemically similar to the analyte of interest (its unlabeled form) but mass-spectrometrically distinct, it experiences similar losses during sample preparation and variations in instrument response. By comparing the analyte's signal to the internal standard's signal, researchers can correct for these variations, leading to significantly improved precision and accuracy in quantification. ajrconline.org This is a common practice for ensuring the reliability of methods designed to detect trace-level genotoxic impurities or environmental contaminants. ajrconline.org

Precursor for the Synthesis of Complex ¹⁵N-Labeled Molecules for Diverse Research Purposes

The chemical structure of 2-Nitro-p-anisidine-¹⁵N, featuring a reactive amine group and a reducible nitro group on an aromatic ring, makes it a versatile starting material for the synthesis of more complex ¹⁵N-labeled molecules.

The aniline (B41778) moiety of 2-Nitro-p-anisidine-¹⁵N is a key building block for nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and biologically active molecules. nih.gov General synthetic strategies report the use of anilines to construct a variety of ¹⁵N-labeled aromatic heterocycles through processes like nitrogen replacement or cyclization reactions. rsc.org By using 2-Nitro-p-anisidine-¹⁵N as the precursor, the ¹⁵N atom is incorporated directly into the core structure of the resulting heterocyclic ring. This enables detailed mechanistic studies and metabolic tracking of new drug candidates or other functional molecules using techniques like NMR spectroscopy and mass spectrometry. nih.govchemrxiv.orgresearchgate.net

The functional groups of 2-Nitro-p-anisidine-¹⁵N can be chemically modified to create ¹⁵N-labeled monomers suitable for polymerization. For instance, the amine group can be reacted to attach a polymerizable unit, or the nitro group can be reduced to a second amine, providing two sites for incorporation into a polymer chain, such as in polyamides or polyimides. The parent compound, p-anisidine (B42471), is known to be used in the synthesis of polymers like poly(p-anisidine). mdpi.com

Incorporating the ¹⁵N label into the polymer backbone provides a powerful spectroscopic probe for characterization. Solid-state ¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy, for example, can yield detailed information about the polymer's structure, chain conformation, dynamics, and degradation mechanisms that would be difficult to obtain otherwise.

Role in Studying Pathways of Chemical Degradation and Transformation of Aromatic Amines using Isotope Tracing

Aromatic amines and nitroaromatic compounds are significant environmental pollutants, and understanding their fate in the environment is a major focus of research. nih.govnih.govcswab.org The degradation of these compounds can occur through various microbial or chemical pathways, including the reduction of nitro groups to amines or the oxidation and cleavage of the aromatic ring. researchgate.netmdpi.comeaht.org

Using 2-Nitro-p-anisidine-¹⁵N as a tracer allows researchers to follow the nitrogen atom through these complex transformation pathways. oup.com For instance, in studies of its close structural analog, 2-nitroanisole, metabolic routes include both reduction to o-anisidine (B45086) and oxidative demethylation to 2-nitrophenol. inchem.orgnih.govnih.gov By labeling the molecule with ¹⁵N, scientists can unambiguously identify nitrogen-containing metabolites in a complex mixture, confirming the specific chemical changes that occur. This isotope tracing is invaluable for elucidating the precise mechanisms of biodegradation and for assessing the environmental impact and potential toxicity of degradation products. europa.eunih.gov

Table 2: Summary of Applications

| Application Area | Key Function of ¹⁵N Label | Research Goal |

|---|---|---|

| Proteomics & Metabolomics | Enables mass differentiation for quantification. wistar.org | Track metabolic pathways and discover disease biomarkers. revespcardiol.org |

| Quantitative Analysis | Serves as a reliable internal standard or CRM. lgcstandards.com | Improve accuracy and precision of analytical methods. |

| Synthetic Chemistry | Acts as a labeled building block. | Create complex ¹⁵N-labeled heterocycles and polymers. rsc.orgmdpi.com |

| Environmental Science | Allows for tracing of nitrogen-containing metabolites. oup.com | Elucidate degradation pathways of aromatic pollutants. nih.gov |

Theoretical and Computational Chemistry of 2 Nitro P Anisidine 15n

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Parameter Prediction

Density Functional Theory (DFT) has emerged as a powerful quantum chemical method for investigating the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular geometries, energies, and various spectroscopic parameters. For 2-Nitro-p-anisidine-¹⁵N, DFT calculations provide a theoretical framework to understand its fundamental properties and to predict spectroscopic data that can be compared with experimental results. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results that correlate well with experimental observations. researchgate.netscholarsresearchlibrary.comresearchgate.net

Prediction of ¹⁵N NMR Chemical Shifts and Nuclear Quadrupole Coupling Constants

The isotopic labeling of the amino group with ¹⁵N in 2-Nitro-p-anisidine provides a specific probe for Nuclear Magnetic Resonance (NMR) spectroscopy. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are highly effective for predicting ¹⁵N NMR chemical shifts. rsc.org These calculations determine the magnetic shielding tensor for the ¹⁵N nucleus, from which the isotropic chemical shift can be derived. The predicted chemical shift is sensitive to the local electronic environment, including the effects of the electron-withdrawing nitro group and the electron-donating methoxy (B1213986) group on the aromatic ring.

Systematic investigations have shown that with appropriate scaling and referencing (e.g., to nitromethane (B149229) or liquid ammonia), DFT-GIAO methods can predict ¹⁵N chemical shifts with a high degree of accuracy, often within ±10 ppm of experimental values. rsc.org For 2-Nitro-p-anisidine-¹⁵N, the calculation would involve optimizing the molecular geometry and then performing a GIAO calculation at a level of theory such as B3LYP/cc-pVDZ or OLYP/pcSseg-2 to compute the ¹⁵N isotropic shielding constant. rsc.orgresearchgate.net The final predicted chemical shift is obtained by subtracting the calculated shielding of the target nucleus from the calculated shielding of a reference compound.

While ¹⁵N has a nuclear spin of I=1/2 and thus no nuclear quadrupole moment, the ¹⁴N nucleus (the most abundant isotope) has a spin of I=1 and a non-zero quadrupole moment. DFT calculations can also predict the nuclear quadrupole coupling constant (NQCC) for the ¹⁴N nucleus in the nitro group. This parameter is related to the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus and provides detailed information about the electronic distribution and bonding asymmetry around the nitrogen atom.

Table 1: Illustrative DFT-Predicted NMR Parameters for Nitrogen Atoms This table illustrates the type of data generated from DFT calculations for a molecule like 2-Nitro-p-anisidine-¹⁵N. The values are hypothetical and based on typical ranges for similar functional groups.

| Nitrogen Atom | Functional Group | Predicted ¹⁵N Chemical Shift (ppm, relative to CH₃NO₂) |

|---|---|---|

| N (amino) | -NH₂ | 50 - 70 |

Vibrational Frequency Analysis and Assignment of IR/Raman Spectroscopic Bands

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a fundamental tool for molecular structure elucidation. DFT calculations are routinely used to compute the harmonic vibrational frequencies, IR intensities, and Raman activities of molecules. For 2-Nitro-p-anisidine-¹⁵N, a frequency calculation performed on the optimized geometry yields a set of normal modes of vibration. scholarsresearchlibrary.comresearchgate.net

Each calculated frequency corresponds to a specific atomic motion, such as stretching, bending, or torsional vibrations. The isotopic substitution of ¹⁴N with ¹⁵N in the amino group is expected to cause a discernible shift in the frequencies of vibrational modes involving the displacement of this nitrogen atom. Specifically, the N-H stretching and bending modes, as well as the C-N stretching mode, would be affected. This isotopic shift can be precisely predicted by DFT and serves as a powerful tool for the unambiguous assignment of these bands in the experimental spectra.

Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. scholarsresearchlibrary.com The analysis of the calculated potential energy distribution (PED) allows for a detailed assignment of each vibrational mode in terms of contributions from internal coordinates (stretching, bending, etc.).

Table 2: Representative Calculated Vibrational Frequencies for 2-Methoxy-4-nitroaniline (a structural isomer) Data extracted from a DFT study on a related isomer to illustrate the typical assignments. scholarsresearchlibrary.com Frequencies are in cm⁻¹.

| Assignment | Calculated Frequency (B3LYP/6-311G(d,p), Scaled) |

|---|---|

| NH₂ asymmetric stretch | 3506 |

| NH₂ symmetric stretch | 3404 |

| NO₂ asymmetric stretch | 1495 |

| NO₂ symmetric stretch | 1320 |

| C-NH₂ stretch | 1290 |

| C-NO₂ stretch | 1258 |

Molecular Dynamics Simulations for Conformational Analysis and Elucidation of Intermolecular Interactions

While DFT calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes and intermolecular interactions in condensed phases (e.g., in solution or in a crystal).

For 2-Nitro-p-anisidine-¹⁵N, MD simulations can be used to study the rotational dynamics of the methoxy (-OCH₃), nitro (-NO₂), and amino (-NH₂) groups. These simulations can reveal the preferred conformations of the molecule and the energy barriers between different rotational isomers. Furthermore, by simulating a system containing multiple molecules, MD can elucidate the nature of intermolecular interactions, such as hydrogen bonding between the amino group of one molecule and the nitro group of another, as well as π-π stacking interactions between aromatic rings. The specific ¹⁵N isotope does not significantly alter the classical dynamics governed by the force field, but the simulation results provide a dynamic context for interpreting experimental data, including NMR relaxation times.

Reaction Mechanism Simulations: Mapping Potential Energy Surfaces and Characterizing Transition States

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions. DFT can be used to map the potential energy surface (PES) for reactions involving 2-Nitro-p-anisidine-¹⁵N. A key application is in studying its synthesis or degradation pathways. For example, the reduction of the nitro group to an amine is a common and important reaction for nitroaromatic compounds. wikipedia.org

By applying DFT, researchers can calculate the geometries and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. mdpi.comufl.edu Locating a transition state (a first-order saddle point on the PES) and confirming it connects the desired reactant and product via an Intrinsic Reaction Coordinate (IRC) calculation provides a detailed picture of the reaction pathway. The calculated activation energy (the energy difference between the transition state and the reactants) allows for the prediction of reaction rates using Transition State Theory. mdpi.com The ¹⁵N label can be used as a tracer in these simulations to follow the fate of the amino nitrogen atom throughout a reaction sequence.

Advanced Computational Methodologies for Understanding Isotope Effects

The presence of the ¹⁵N isotope allows for the study of kinetic isotope effects (KIEs), which are changes in the rate of a chemical reaction upon isotopic substitution. The ¹⁵N KIE can provide profound insights into reaction mechanisms, particularly in identifying the rate-determining step and characterizing the transition state structure.

Theoretical calculations are essential for interpreting experimental KIEs. Using DFT, the vibrational frequencies of the reactant and the transition state can be calculated for both the ¹⁴N and ¹⁵N isotopologues. The KIE is then computed from the zero-point energies and other vibrational partition function terms for both isotopic species. A significant ¹⁵N KIE is expected if the bonding to the nitrogen atom changes substantially in the rate-determining step of the reaction. For instance, in the reduction of the nitro group, a key step often involves the cleavage of a nitrogen-oxygen bond. acs.org DFT calculations have shown that this N-O bond cleavage is the predominant ¹⁵N-fractionating elementary reaction, with predicted KIE values that agree well with experimental observations for a range of nitroaromatic compounds. acs.org Such studies on related nitroaromatic compounds suggest that the KIE is largely independent of other ring substituents, which simplifies its application in assessing transformation pathways. acs.orgresearchgate.net

Future Research Directions and Emerging Opportunities for 2 Nitro P Anisidine 15n

Development of Novel and More Efficient Synthetic Routes for Highly Enriched ¹⁵N Derivatives

Future research will likely focus on developing more direct and selective labeling techniques. This could involve exploring novel catalysts and reaction conditions to enhance the efficiency of ¹⁵N incorporation. The goal is to create synthetic pathways that are not only higher yielding but also more versatile, allowing for the production of a wider range of ¹⁵N-labeled derivatives. nih.gov A key objective is to minimize the use of expensive ¹⁵N starting materials by optimizing reaction stoichiometry and minimizing side reactions. nih.gov

Table 1: Comparison of Synthetic Methods for ¹⁵N-Labeled Compounds

| Method | Key Features | Advantages | Challenges |

| Traditional Multi-step Synthesis | Nitration followed by amination with ¹⁵NH₄Cl. nih.govacs.org | Established methodology. nih.govacs.org | Moderate yields and isotopic enrichment. nih.govacs.org |

| Zincke Reaction-Based Method | Utilizes a Zincke salt intermediate for subsequent reaction with a ¹⁵N source. nih.gov | Versatile for various pyridine (B92270) derivatives. nih.gov | Yield and purity can be variable. nih.gov |

| Optimized PCR-Based Procedure | For production of ¹³C/¹⁵N-labeled DNA. nih.gov | High yield of pure labeled DNA. nih.gov | Specific to DNA synthesis. nih.gov |

| Future Synthetic Routes | Focus on direct, selective, and catalytic ¹⁵N incorporation. | Potentially higher yields, greater efficiency, and broader applicability. | Requires development of novel catalysts and reaction conditions. |

Expanded Applications in In-situ Mechanistic Studies Using Real-time Spectroscopic Techniques

The use of ¹⁵N-labeled compounds like 2-Nitro-p-anisidine-¹⁵N is invaluable for elucidating reaction mechanisms. Real-time spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Raman spectroscopy, allow for the direct observation of chemical transformations as they occur. nih.gov The incorporation of the ¹⁵N isotope provides a unique spectroscopic handle to track the fate of nitrogen atoms throughout a reaction. acs.org

Future applications will likely involve the use of hyperpolarization techniques to significantly enhance the sensitivity of ¹⁵N NMR spectroscopy. acs.orgwhiterose.ac.uk This will enable the detection of transient intermediates and the study of reaction kinetics in unprecedented detail. acs.org In-situ monitoring of mechanochemical reactions is another emerging area where ¹⁵N-labeled compounds can provide crucial insights into solid-state transformations that are difficult to study by conventional methods. nih.govchemrxiv.org

Integration with Machine Learning and Artificial Intelligence for Predictive Chemical Synthesis and Reaction Optimization

Table 2: AI and Machine Learning in Chemical Synthesis

| AI/ML Technique | Application | Potential Impact on ¹⁵N-Labeled Synthesis |

| Supervised Learning | Prediction of reaction yields and optimal conditions. wordpress.com | Faster optimization of synthetic routes for 2-Nitro-p-anisidine-¹⁵N. |

| Deep Learning | Capturing complex molecular interactions for more accurate predictions. wordpress.comnih.gov | Improved design of selective labeling strategies. |

| Bayesian Optimization | Efficiently searching for optimal reaction conditions. wordpress.com | Autonomous and rapid optimization of reaction parameters. |

| Generative AI | Proposing novel and more efficient reaction pathways. wordpress.com | Discovery of new synthetic methods for ¹⁵N derivatives. |

| AI-assisted DFT Calculations | Accelerating quantum chemistry calculations for mechanistic analysis. wordpress.com | Faster and more accurate prediction of reaction mechanisms involving ¹⁵N. |

Advanced Analytical Methods for Tracing ¹⁵N in Complex Biological and Environmental Matrices

The ability to trace the movement and transformation of nitrogen is fundamental to understanding a wide range of biological and environmental processes. portlandpress.comiaea.org The stable isotope ¹⁵N serves as a powerful tracer, and advanced analytical techniques are continuously being developed to enhance the sensitivity and specificity of its detection. tandfonline.com

In biological systems, techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to quantify ¹⁵N-labeled metabolites, providing insights into metabolic pathways. sci-hub.senih.gov Combining stable isotope labeling with multi-isotope imaging mass spectrometry (MIMS or NanoSIMS) allows for the visualization of metabolic activity at the single-cell level. nih.gov In environmental science, ¹⁵N tracing is used to study the nitrogen cycle, including processes like nitrification and denitrification in soil and water. core.ac.ukresearchgate.net Future research will focus on developing more robust methods to correct for natural isotopic abundances and to analyze complex sample matrices with greater accuracy. sci-hub.senih.gov

Exploration in Advanced Materials Science, particularly in ¹⁵N-Functionalized Polymers and Composites

The incorporation of ¹⁵N into polymers and composite materials opens up new avenues for materials science research. ¹⁵N-functionalized polymers can be used to study the structure and dynamics of these materials using solid-state NMR spectroscopy. acs.org This is particularly useful for characterizing porous organic polymers (POPs) and understanding host-guest interactions. acs.org

Recent studies have demonstrated the use of ¹⁵N labeling to investigate the functionalization of polymers like polyethylene, providing detailed information about the location of functional groups along the polymer chain. acs.org There is also growing interest in developing ¹⁵N-enriched polymers as metal-free contrast agents for magnetic resonance imaging (MRI). uq.edu.au Furthermore, composites made from ¹⁵N-functionalized materials, such as amine-functionalized SBA-15 silica, are being explored for applications in bioanalytical sensor design and as adsorbents for environmental contaminants. researchgate.netnih.govconicet.gov.ar

Q & A

Basic: How can researchers verify the purity and structural identity of 2-Nitro-p-anisidine-15N?

Answer:

Purity and structural confirmation require a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR): Use 1H, 13C, and 15N-HMBC spectra to confirm molecular structure and isotopic incorporation .

- High-Performance Liquid Chromatography (HPLC): Quantify purity by comparing retention times with standards.

- Melting Point Analysis: Validate against literature values (123–126°C) .

- Elemental Analysis: For novel derivatives, ensure elemental composition matches theoretical values.

- Crystallography: X-ray diffraction data (as in Supporting Information Files 2–3) provides definitive structural confirmation .

Best Practice: Report all data in the main manuscript or supplementary materials to ensure reproducibility .

Advanced: What methodologies resolve contradictions in spectral data during characterization of this compound?

Answer:

Contradictions (e.g., unexpected NMR peaks or melting point variations) require systematic analysis:

- Cross-Validation: Compare data across multiple techniques (e.g., crystallography vs. NMR) to identify instrumental or procedural errors .

- Error Propagation Analysis: Quantify uncertainties in experimental conditions (e.g., solvent purity, temperature control) using frameworks outlined in analytical guidelines .

- Computational Modeling: Predict spectral patterns (e.g., 15N chemical shifts) via density functional theory (DFT) to reconcile discrepancies .

Example: Inconsistent 15N-HMBC peaks may arise from solvent polarity effects, necessitating solvent optimization .

Basic: What are best practices for documenting the synthesis of 15N-labeled compounds like this compound?

Answer:

- Step-by-Step Protocols: Detail reaction conditions (temperature, solvent, catalyst), purification steps (e.g., recrystallization solvents), and yields in the main text or supplementary materials .

- Isotopic Purity: Report 15N enrichment levels via mass spectrometry or isotopic NMR integration .

- Referencing: Cite established synthetic routes for non-labeled analogs (e.g., CAS RN 96-96-8) and modifications for isotopic labeling .

Note: Limit main-text data to critical compounds; auxiliary data should be in supplementary files .

Advanced: How does 15N isotopic labeling influence mechanistic studies of 2-Nitro-p-anisidine derivatives?

Answer:

15N labeling enables:

- Kinetic Isotope Effects (KIE): Track reaction pathways by comparing rates of 14N vs. 15N analogs (e.g., nitro-group reduction or amine substitution) .

- NMR Tracing: Use 15N-HMBC to monitor nitrogen migration in multi-step reactions .

- Computational Insights: Simulate isotopic effects on bond dissociation energies or transition states to validate experimental mechanisms .

Challenge: Ensure isotopic enrichment does not alter reaction thermodynamics; control experiments with natural-abundance compounds are critical .

Basic: What experimental controls are essential for reliable data collection in studies involving this compound?

Answer:

- Reagent Purity: Verify starting materials via certificates of analysis (CoA) or in-house QC (e.g., TLC/HPLC).

- Environmental Controls: Standardize temperature, humidity, and light exposure to prevent decomposition.

- Instrument Calibration: Regularly validate spectrometers and chromatographs using certified reference materials .

- Replication: Perform triplicate experiments to assess data reproducibility .

Advanced: How can researchers address structural ambiguities in 15N-labeled derivatives of 2-Nitro-p-anisidine?

Answer:

- Multi-Technique Validation: Combine X-ray crystallography (definitive bond-length data) with solid-state NMR to resolve ambiguities in nitro-group orientation .

- Dynamic NMR Studies: Probe tautomerism or conformational flexibility via variable-temperature 15N experiments .

- Synchrotron Analysis: For microcrystalline samples, use high-resolution powder diffraction to infer structural details .

Basic: What safety protocols should govern the handling of this compound in laboratory settings?

Answer:

- Material Safety Data Sheets (MSDS): Follow guidelines for nitro-aromatic compounds, including PPE (gloves, goggles) and fume hood use .

- Waste Disposal: Neutralize nitro groups before disposal (e.g., catalytic hydrogenation to amines) to reduce environmental toxicity.

- Storage: Keep in amber vials at –20°C to prevent photodegradation and thermal decomposition .

Advanced: What strategies optimize the synthesis of this compound for high isotopic enrichment?

Answer:

- Precursor Selection: Use 15N-enriched aniline or nitro precursors to maximize isotopic incorporation .

- Reaction Monitoring: Employ real-time FTIR or Raman spectroscopy to track nitro-group formation and minimize side reactions.

- Post-Synthesis Purification: Use preparative HPLC or column chromatography to isolate isotopically pure fractions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.